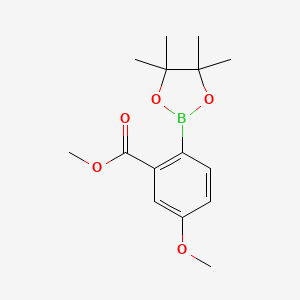

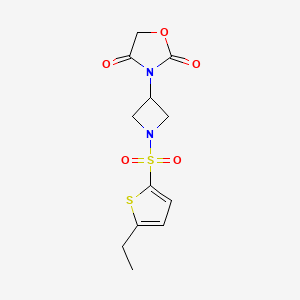

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chemical with the molecular formula C12H17BO2 . It is also known as a pinacol ester of phenylboronic acid . At room temperature, it appears as a colorless oily substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom at its core, surrounded by various organic groups. The empirical formula is C7H15BO3 . The molecular weight is 158.00 . The SMILES string representation is COB1OC©©C©©O1 .Physical And Chemical Properties Analysis

This compound has a density of 0.9642 g/mL at 25 °C . Its refractive index is 1.4096 . It has a flash point of 108°F . It is sensitive to moisture .科学的研究の応用

Synthesis and Structural Analysis

- The compound has been used as an intermediate in the synthesis of boric acid ester compounds with benzene rings. These compounds are obtained through a substitution reaction and their structures are analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is also employed for molecular structure calculation, which aligns with the crystal structures from X-ray diffraction (Huang et al., 2021).

Applications in Detection and Analysis

- Another significant application is in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes, with variations, demonstrate different fluorescence responses towards H2O2, which is valuable for biochemical and medical analysis (Lampard et al., 2018).

Chemical Modification and Stability Improvement

- The compound is also modified to improve stability and functionality. For example, prochelators with a boronate group have been developed that release chelators under oxidative stress, useful in cellular protection against oxidative damage. These modifications result in increased hydrolytic stability and improved cytoprotection efficiency (Wang & Franz, 2018).

Catalytic and Reaction Studies

- In the field of organic synthesis, the compound plays a role in catalytic reactions and as a reactant in the synthesis of various organic compounds. This includes its use in the synthesis of boronate esters, and its involvement in reactions leading to the creation of new organic molecules, demonstrating its versatility in synthetic chemistry (Clegg et al., 1996).

Safety and Hazards

作用機序

Target of Action

It is known that boronic acid derivatives like bs-33937 are often used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .

Mode of Action

BS-33937, as a boronic acid derivative, is likely to interact with its targets through the boron atom. Boronic acids are known to form reversible covalent complexes with compounds containing hydroxyl groups, such as alcohols and carboxylic acids . This property makes them useful in various chemical reactions, including C-C bond formation, oxidation, and reduction reactions .

Biochemical Pathways

Given its chemical structure and properties, it can be inferred that it may play a role in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Pharmacokinetics

As a boronic acid derivative, it is likely to have good bioavailability due to its ability to form reversible covalent complexes with biological molecules .

Result of Action

It is known that boronic acid derivatives like bs-33937 are often used in organic synthesis, suggesting that they may facilitate the formation of new organic compounds .

Action Environment

The action, efficacy, and stability of BS-33937 are likely to be influenced by various environmental factors. For instance, it is known to be moisture sensitive, suggesting that it should be stored in a cool, dry, and well-ventilated condition . Furthermore, its flammability indicates that it should be kept away from ignition sources .

特性

IUPAC Name |

methyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-8-7-10(18-5)9-11(12)13(17)19-6/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKZVAYMNDDCGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

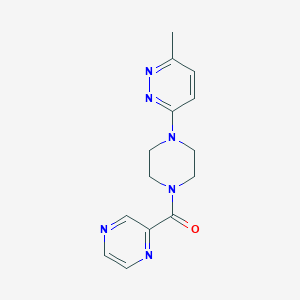

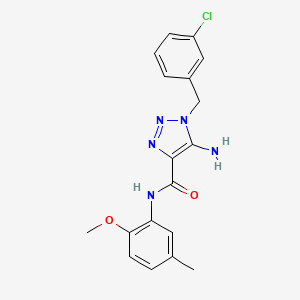

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2362246.png)

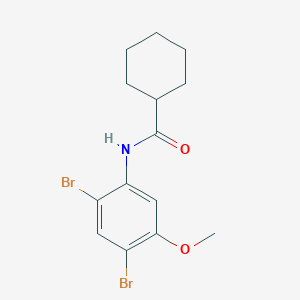

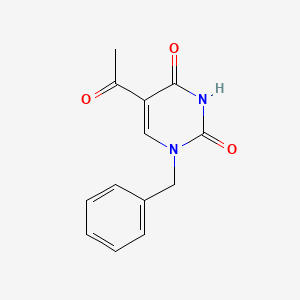

![Methyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2362247.png)

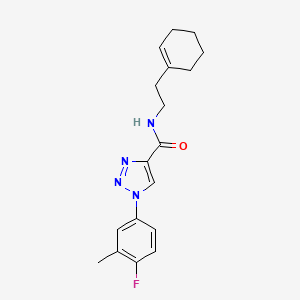

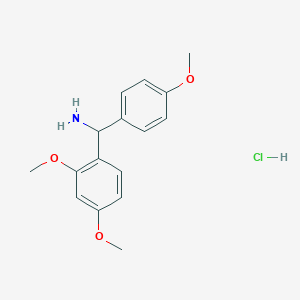

![N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2362250.png)

![5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2362262.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-5-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362263.png)